4-bromo-N-(2,5-dimethoxyphenyl)benzamide
Description
Contextualization of Substituted Benzamides in Contemporary Chemical Research
Substituted benzamides are a class of organic compounds characterized by a benzoyl group bonded to a nitrogen atom, which is further substituted with various functional groups. This structural motif is a cornerstone in medicinal chemistry, as it is present in a wide array of pharmacologically active agents. researchgate.netmedchemexpress.com The versatility of the benzamide (B126) scaffold allows for systematic structural modifications, enabling researchers to fine-tune the physicochemical and biological properties of the resulting molecules. carewellpharma.in
In contemporary research, substituted benzamides are investigated for a multitude of potential applications, including their roles as antitumor researchgate.net, anti-inflammatory nih.gov, and antipsychotic agents. nih.gov The ability of the benzamide core to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for targeting various biological receptors and enzymes. nih.gov For instance, certain benzamide derivatives have been explored as inhibitors of histone deacetylases (HDACs) for cancer therapy researchgate.net, while others have been designed as antagonists for dopamine (B1211576) receptors. medchemexpress.com The ongoing exploration of novel substitution patterns on the benzamide framework continues to be a vibrant area of chemical research, driven by the quest for more potent and selective therapeutic agents. nih.gov
Rationale for the Academic Investigation of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide
The specific chemical architecture of this compound presents several points of interest for academic investigation. The rationale for its study can be broken down by its constituent parts:
The 2,5-dimethoxyphenyl Group: The 2,5-dimethoxy substitution pattern on the aniline-derived portion of the molecule is of significant interest. This substitution is found in a number of psychoactive phenethylamines, and its inclusion in a benzamide structure allows for the exploration of how this moiety influences receptor interactions in a different chemical context. nih.gov Research on related compounds, such as N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines, has shown that substitutions on the phenyl ring can have a profound effect on affinity for serotonin (B10506) receptors. nih.gov
The combination of these structural features in this compound makes it a valuable candidate for synthetic and characterization studies to expand the structure-activity relationship (SAR) knowledge base for this class of compounds.
Overview of Research Objectives and Scope for this compound Studies
The primary research objectives for a compound like this compound would typically encompass the following areas:
Synthesis and Characterization: The initial and fundamental objective is the development of a reliable and efficient synthetic route to produce the pure compound. Following synthesis, a thorough characterization using modern analytical techniques is essential. This includes:
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure. researchgate.net
Crystallographic Analysis: If suitable crystals can be obtained, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov
Physicochemical Properties Evaluation: Determining properties such as melting point, solubility, and lipophilicity (logP) is crucial for understanding the compound's behavior in different environments and for predicting its potential as a drug candidate.
Exploratory Biological Screening: Given the pharmacological importance of substituted benzamides, a key objective would be to screen this compound for various biological activities. This could involve in vitro assays to assess its interaction with a panel of receptors and enzymes.
The scope of such research is typically confined to the laboratory setting and focuses on generating fundamental chemical and biological data.
Brief Historical Perspective of Related Chemical Architectures (without specific compound data)
The history of benzamide derivatives is intrinsically linked to the development of modern organic and medicinal chemistry. The parent compound, benzamide, has been known for over a century. wikipedia.org Early research into its derivatives was largely academic, focusing on understanding the reactivity and properties of the amide functional group.
In the mid-20th century, the therapeutic potential of substituted benzamides began to be realized. This led to a surge in research and development, with chemists systematically modifying the benzamide scaffold to create a vast library of new compounds. researchgate.net This exploration was guided by the emerging principles of medicinal chemistry, such as the concept of isosterism, where one functional group is replaced by another with similar physical or chemical properties. carewellpharma.in This historical development has established a rich foundation of chemical knowledge and a diverse collection of synthetic methodologies that contemporary researchers draw upon for the creation of novel benzamide-based molecules.
Detailed Research Findings
While specific research publications solely dedicated to this compound are not widely available in the public domain, we can infer its likely characteristics and the methods for its study based on closely related compounds.
Synthesis: The synthesis of this compound would likely follow a standard amidation reaction. A common method involves the reaction of an activated carboxylic acid derivative, such as 4-bromobenzoyl chloride, with 2,5-dimethoxyaniline (B66101). nih.govnih.gov
Physicochemical Properties:
| Property | Predicted/Inferred Value |
| Molecular Formula | C₁₅H₁₄BrNO₃ |
| Molecular Weight | 336.18 g/mol |
| Appearance | Likely a solid at room temperature |
| CAS Number | 21353-80-0 chiralen.com |
Spectroscopic and Crystallographic Data: No specific spectroscopic or crystallographic data for this compound are publicly available. However, analysis of related structures provides insight into what would be expected.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, as well as singlets for the two methoxy (B1213986) groups and a singlet for the amide proton.
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methoxy carbons.
IR Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹, and a band for the N-H stretching vibration around 3300 cm⁻¹.
Crystal Structure: The crystal structure of the related compound 4-bromo-N-(2-hydroxyphenyl)benzamide reveals that the two benzene (B151609) rings are not coplanar. nih.gov A similar non-planar conformation would be expected for this compound, which would be stabilized by intramolecular hydrogen bonding and other intermolecular interactions.
Structure
3D Structure
Properties
Molecular Formula |
C15H14BrNO3 |
|---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
4-bromo-N-(2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14BrNO3/c1-19-12-7-8-14(20-2)13(9-12)17-15(18)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,17,18) |
InChI Key |
PFUPEKZERAFGIS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Bromo N 2,5 Dimethoxyphenyl Benzamide
Optimized Synthetic Pathways for 4-bromo-N-(2,5-dimethoxyphenyl)benzamide
The efficient creation of this compound is crucial for its use in research and development. Various methods have been investigated to enhance the yield, purity, and environmental friendliness of its synthesis.
Precursor Synthesis and Purification Strategies
The synthesis of this compound relies on two key precursors: 4-bromobenzoyl chloride and 2,5-dimethoxyaniline (B66101).
4-bromobenzoyl chloride can be prepared from 4-bromobenzoic acid through reaction with a chlorinating agent like thionyl chloride. nih.gov A patent describes a similar bromination process starting from 3,4-dimethoxybenzaldehyde, which is reacted with bromine in acetic acid. google.com
2,5-dimethoxyaniline is a commercially available reagent. For syntheses requiring high purity, it can be further purified by standard laboratory techniques such as recrystallization.
Amide Coupling Reaction Mechanisms and Conditions
The core of the synthesis is the formation of an amide bond between the two precursor molecules. This is a well-established chemical transformation in organic chemistry. researchgate.net The general procedure involves reacting an amine with a carboxylic acid derivative, often an acyl chloride, in the presence of a base. nanobioletters.com
In a typical procedure, 4-bromobenzoyl chloride and an aniline (B41778) derivative are reacted in a suitable solvent. For instance, the synthesis of a similar compound, 4-Bromo-N-(2-nitrophenyl)benzamide, was achieved by reacting equimolar quantities of 4-bromobenzoyl chloride and 2-nitroaniline (B44862) in acetonitrile (B52724) at reflux for one hour. researchgate.netnih.gov Another example involves the reaction of 4-bromobenzoyl chloride with 4-methoxy-2-nitroaniline (B140478) in anhydrous acetone (B3395972) at reflux for four hours. nih.gov These methods can be adapted for the synthesis of this compound. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by elimination of hydrogen chloride, which is neutralized by a base present in the reaction mixture.
| Parameter | Typical Conditions |
| Reactants | 4-bromobenzoyl chloride, 2,5-dimethoxyaniline |
| Solvent | Acetonitrile, Acetone |
| Temperature | Reflux |
| Reaction Time | 1-4 hours |
Yield Optimization and Reaction Efficiency Studies
Maximizing the yield and efficiency of the synthesis is a primary goal. Studies on related amide syntheses provide insights into optimizing these parameters. For example, the synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide was achieved in an excellent yield of 93% using titanium tetrachloride as a coupling reagent. researchgate.net The choice of solvent and base, reaction temperature, and purification methods are all critical factors that can be adjusted to improve the outcome. Purification is often achieved by recrystallization from a suitable solvent to obtain the final product in high purity. mdma.ch
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally sustainable. In the context of amide synthesis, this includes using less hazardous solvents, employing catalytic methods to reduce waste, and improving atom economy. researchgate.net While specific green chemistry approaches for the synthesis of this compound are not extensively documented, general methodologies in amide synthesis, such as the use of enzymatic catalysts or performing reactions in water, could be explored. nih.gov
Derivatization Strategies for this compound Analogues
The structure of this compound offers several avenues for chemical modification to create a library of related compounds, or analogues.
Directed Introduction of Substituents on Phenyl Moieties
The two phenyl rings in the molecule provide distinct sites for introducing new chemical groups.
On the 4-bromophenyl ring: The bromine atom is a key functional group that can be readily transformed using various modern cross-coupling reactions. For example, the palladium-catalyzed Suzuki coupling reaction can be used to introduce a wide variety of aryl groups by reacting the bromo-compound with different aryl boronic acids. researchgate.net This approach has been successfully used to synthesize a range of analogues of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide in moderate to good yields. researchgate.net
On the 2,5-dimethoxyphenyl ring: The two methoxy (B1213986) groups on this ring influence the positions where new substituents can be added. These groups direct incoming electrophiles to specific positions on the ring. For instance, ortho-acylation of a similar N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide has been achieved using acetic anhydride (B1165640) in polyphosphoric acid. nih.gov This demonstrates the feasibility of introducing acyl groups onto the dimethoxy-substituted ring.
| Reaction Type | Reagents and Conditions | Phenyl Ring Modified | Potential New Substituent |
| Suzuki Coupling | Aryl boronic acid, Pd(0) catalyst | 4-bromophenyl | Various aryl groups |
| Ortho-acylation | Acetic anhydride, polyphosphoric acid | 2,5-dimethoxyphenyl | Acetyl group |
These derivatization strategies allow for the systematic modification of the this compound structure, which is a common practice in medicinal chemistry and materials science to fine-tune the properties of a lead compound. nih.gov
Modifications of the Central Amide Linkage
The amide bond is a cornerstone of the structure of this compound, yet it also presents a site for strategic chemical modifications to produce new derivatives. The principal transformations of the amide linkage are its reduction to an amine and its hydrolysis back to the constituent carboxylic acid and amine.
Reduction of the Amide Bond: The conversion of the amide group in this compound to a secondary amine can be achieved through the use of powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this transformation. ucalgary.calibretexts.org The reaction proceeds by nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. Unlike the reduction of other carbonyl compounds which typically yield alcohols, the mechanism for amide reduction involves the eventual elimination of the carbonyl oxygen atom, leading to the formation of the corresponding secondary amine, 4-bromo-N-(2,5-dimethoxyphenyl)benzylamine. ucalgary.cachemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize reactive intermediates. ucalgary.ca Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce amides unless activated by additives or used under high-temperature conditions. ucalgary.capsu.edu
Hydrolysis of the Amide Bond: The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions to yield 4-bromobenzoic acid and 2,5-dimethoxyaniline. tifr.res.inresearchgate.net
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release the amine and the carboxylic acid.
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. researchgate.net This process is generally slower than acid-catalyzed hydrolysis because the hydroxide ion is a weaker nucleophile than the neutral water molecule attacking a protonated carbonyl group. The reaction requires heating to proceed at a reasonable rate and results in the formation of the carboxylate salt and the free amine. researchgate.netosti.gov
Stereoselective Synthesis Approaches to Related Chiral Analogs
The synthesis of chiral analogs of this compound, where a stereocenter is introduced, requires specialized asymmetric synthesis techniques. While direct stereoselective synthesis of the title compound is not extensively documented, several established methodologies for creating chiral amides and amines can be applied to its analogs. These approaches often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
One promising strategy is the use of bifunctional organocatalysts for the enantioselective synthesis of axially chiral benzamides. nih.govnih.gov These catalysts can facilitate reactions such as enantioselective bromination on a precursor molecule, thereby creating chirality. Another advanced method involves the enantiotopic lithiation of prochiral arene chromium complexes, which allows for the asymmetric synthesis of axially chiral benzamides and anilides with high optical purity. acs.orgacs.org
For the creation of chiral analogs with a stereocenter adjacent to the nitrogen atom, asymmetric reductive amination represents a powerful tool. rsc.org This could involve the reaction of a ketone precursor with an amine in the presence of a chiral catalyst, such as an iridium complex with a tunable phosphoramidite (B1245037) ligand, to produce chiral amines with high enantioselectivity. rsc.org Similarly, chiral P,N,N-ligands have been successfully used in manganese-catalyzed asymmetric hydroamination of allylic alcohols to generate chiral γ-amino alcohols. acs.org These methods could be adapted to synthesize chiral amine precursors which can then be acylated to form the desired chiral benzamide (B126) analog.
Table 1: Potential Stereoselective Synthesis Strategies for Chiral Analogs
| Strategy | Description | Potential Application | Key Features |
| Bifunctional Organocatalysis | Use of a chiral catalyst containing both a Brønsted acid and a Lewis base moiety to control the stereochemistry of a reaction. nih.govnih.gov | Asymmetric functionalization of the aromatic rings to create atropisomers. | Metal-free, high enantioselectivity. |
| Enantiotopic Lithiation | Use of a chiral base to selectively deprotonate one of two prochiral positions, followed by reaction with an electrophile. acs.orgacs.org | Creation of axially chiral benzamides from suitably substituted precursors. | High optical purity, requires organometallic complexes. |
| Asymmetric Reductive Amination | Catalytic reduction of an imine formed in situ from a ketone and an amine, using a chiral catalyst to control the stereochemistry of the new C-N bond. rsc.org | Synthesis of chiral amine precursors for subsequent acylation. | High enantioselectivity, broad substrate scope. |
| Catalytic Asymmetric Hydroamination | Direct addition of an N-H bond across a double bond, catalyzed by a chiral transition metal complex. acs.org | Synthesis of chiral amine precursors from unsaturated starting materials. | Atom-economical, requires specialized chiral ligands. |
Advanced Purity Assessment and Quality Control of Synthetic Products
The assurance of chemical purity is paramount for any synthetic compound intended for further use. For this compound, a combination of chromatographic techniques is typically employed for both qualitative purity checks and the quantitative determination of any impurities or byproducts.
Chromatographic Techniques for Compound Purity Determination
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is particularly well-suited for the analysis of moderately polar compounds like N-aryl benzamides. A C18 or C8 stationary phase is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of any residual acidic or basic functional groups. chromforum.org Detection is typically performed using a UV detector, as the aromatic rings in the molecule provide strong chromophores. For separating closely related halogenated aromatic compounds, optimization of the column temperature and the use of specialized columns like phenyl-hexyl or pentafluorophenyl (PFP) phases can enhance resolution. chromforum.org
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool for purity assessment as it provides both separation and structural information. ajrconline.org While the title compound may have limited volatility, GC-MS is highly effective for identifying and quantifying more volatile impurities. The use of a high-performance capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, coupled with a mass spectrometer allows for the separation of impurities from the main compound and their identification based on their mass spectra. shimadzu.com
Table 2: Typical Chromatographic Methods for Purity Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application Notes |
| HPLC | C18 or C8 silica | Acetonitrile/Water or Methanol/Water with 0.1% TFA | UV-Vis Diode Array (DAD) | Ideal for purity determination of the main compound. Gradient elution can be used to separate impurities with a wide range of polarities. researchgate.netrsc.org |
| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometer (MS) | Excellent for identifying volatile impurities and byproducts. Provides structural information for unknown peaks. shimadzu.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo N 2,5 Dimethoxyphenyl Benzamide
Infrared (IR) Spectroscopy of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide
Hydrogen Bonding and Intermolecular Interaction Signatures
The molecular structure of this compound, featuring an amide linkage (-CONH-), a bromine atom, and methoxy (B1213986) groups, allows for a variety of intermolecular interactions that dictate its solid-state architecture. The primary interaction is hydrogen bonding, where the amide hydrogen (N-H) can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) and the oxygen atoms of the methoxy groups can act as acceptors.
In related benzamide (B126) structures, such as 4-bromo-N-(2-nitrophenyl)benzamide, intramolecular N—H⋯O hydrogen bonds are observed, which influence the conformation of the molecule. nih.gov In the crystal lattice of similar compounds, intermolecular interactions like C—H⋯O and halogen-halogen interactions (Br⋯Br) play a significant role in stabilizing the crystal packing, often forming complex ring motifs. nih.gov For instance, in a related amidine, 4-bromo-N,N′-bis(4-methoxyphenyl)benzamidine, weak N—H⋯N, C—H⋯O, and C—H⋯π interactions are responsible for linking symmetry-related molecules. researchgate.net
| Interaction Type | Potential Donor | Potential Acceptor | Significance |
| Hydrogen Bonding | Amide N-H | Carbonyl C=O, Methoxy O-CH₃ | Primary determinant of supramolecular assembly, influencing melting point and solubility. |
| Halogen Bonding | Bromine Atom | Oxygen/Nitrogen atoms | Directional interaction that can influence crystal packing and molecular conformation. |
| π-π Stacking | Phenyl Rings | Phenyl Rings | Contributes to the stabilization of the crystal lattice through aromatic interactions. |
| C-H⋯π Interactions | Aromatic/Methyl C-H | Phenyl Rings | Further stabilizes the three-dimensional structure. |
| C-H⋯O Interactions | Aromatic/Methyl C-H | Carbonyl/Methoxy Oxygen | Weak interactions that contribute to the overall packing efficiency. |
Mass Spectrometry (MS) Techniques for this compound
Mass spectrometry is a critical tool for the structural analysis of this compound, providing information on its molecular weight and fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound. The exact mass is calculated based on the most abundant isotopes of the constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br or ⁸¹Br). The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
While specific experimental HRMS data for this compound is not available in the provided search results, the theoretical exact masses can be calculated.
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M(⁷⁹Br)+H]⁺ | C₁₅H₁₅⁷⁹BrNO₃ | 336.0230 |
| [M(⁸¹Br)+H]⁺ | C₁₅H₁₅⁸¹BrNO₃ | 338.0209 |
| [M(⁷⁹Br)+Na]⁺ | C₁₅H₁₄⁷⁹BrNNaO₃ | 358.0049 |
| [M(⁸¹Br)+Na]⁺ | C₁₅H₁₄⁸¹BrNNaO₃ | 360.0029 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion to generate a series of product ions. This technique is invaluable for elucidating the structure of a molecule. For this compound, fragmentation would likely occur at the amide bond, which is the most labile part of the molecule.
Common fragmentation pathways for benzamides involve the cleavage of the amide bond. researchgate.net The initial fragmentation would likely be the cleavage of the C-N bond, leading to the formation of a 4-bromobenzoyl cation and a 2,5-dimethoxyaniline (B66101) radical cation, or the neutral loss of one of the substituent groups.
A plausible fragmentation pathway for this compound is outlined below, based on the fragmentation of similar structures. researchgate.netresearchgate.net
Formation of the 4-bromobenzoyl cation: Cleavage of the amide C-N bond would result in a stable acylium ion at m/z 183/185 (containing ⁷⁹Br/⁸¹Br). This is often a dominant peak in the mass spectra of N-arylbenzamides.
Formation of the 2,5-dimethoxyphenylaminyl radical cation: The other part of the molecule could be detected as a radical cation at m/z 153.
Loss of CO from the benzoyl cation: The 4-bromobenzoyl cation can further fragment by losing a molecule of carbon monoxide (CO) to form the 4-bromophenyl cation at m/z 155/157.
Cleavage within the dimethoxyphenyl ring: The 2,5-dimethoxyphenyl portion can undergo fragmentation, such as the loss of a methyl group (-CH₃) to form an ion at m/z 138, followed by the loss of CO.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description |
| 336/338 | 183/185 | C₈H₁₀NO₂ | Formation of the 4-bromobenzoyl cation. |
| 336/338 | 153 | C₇H₅BrO | Formation of the 2,5-dimethoxyaniline radical cation. |
| 183/185 | 155/157 | CO | Loss of carbon monoxide from the 4-bromobenzoyl cation. |
Ionization Techniques and Their Influence on Mass Spectral Data
The choice of ionization technique significantly impacts the resulting mass spectrum. emory.edu
Electron Impact (EI): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. emory.edu It typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule that is useful for structural elucidation and library matching. psu.edu For this compound, EI would likely produce a prominent molecular ion peak (if stable enough) along with numerous fragment ions corresponding to the pathways described above.
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for polar and thermally labile molecules. emory.edu It typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. emory.edu This makes it ideal for accurate molecular weight determination. For this compound, ESI would be expected to generate strong signals for the protonated molecule at m/z 336/338.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar compounds that are not easily ionized by ESI. emory.edu It also typically generates protonated molecules, similar to ESI, but can sometimes induce more in-source fragmentation. emory.edu
The choice between these techniques would depend on the analytical goal. ESI or APCI coupled with HRMS would be used for accurate mass determination and formula confirmation, while EI or MS/MS would be employed for detailed structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize compounds containing chromophores.
Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within its aromatic and carbonyl chromophores. The molecule contains three main chromophoric systems: the 4-bromobenzoyl group, the 2,5-dimethoxyphenyl group, and the amide group that links them.
The primary electronic transitions observed in such aromatic and carbonyl compounds are π → π* and n → π* transitions.
π → π Transitions:* These are high-energy transitions that occur in systems with conjugated π-electrons, such as the benzene (B151609) rings and the carbonyl group. They typically result in strong absorption bands in the UV region. The extended conjugation in the benzamide system will influence the position and intensity of these bands.
n → π Transitions:* These are lower-energy transitions that involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions are typically weaker than π → π* transitions.
The UV-Vis spectrum of this compound is expected to show strong absorptions in the range of 200-400 nm. While the specific spectrum for this compound is not available in the search results, data from analogous compounds such as 4-aminobenzamide (B1265587) can provide an indication of the expected absorption maxima (λ_max). nist.gov The substitution pattern on the phenyl rings (bromo and dimethoxy groups) will cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzanilide, due to the electronic effects of these substituents. The bromine atom and the methoxy groups, both having lone pairs of electrons, can participate in resonance with the aromatic rings, extending the conjugation and lowering the energy of the electronic transitions.
| Chromophore | Expected Transition Type | Approximate Wavelength Range (nm) |
| Benzoyl Group | π → π, n → π | 230-280 |
| Dimethoxyphenyl Group | π → π | 250-300 |
| Amide Group | n → π | >250 (often weak or overlapping) |
Solvatochromic Effects on Electronic Spectra
Solvatochromism refers to the change in the absorption or emission spectra of a chemical compound when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited electronic states of the molecule. wikipedia.org The interactions between the solute and solvent molecules, which can range from non-specific (dipole-dipole interactions) to specific (hydrogen bonding), alter the energy gap between the ground and excited states, leading to a shift in the observed spectral bands. researchgate.net A bathochromic (red) shift occurs when the absorption maximum (λmax) moves to a longer wavelength, typically with increasing solvent polarity, while a hypsochromic (blue) shift describes a move to a shorter wavelength. wikipedia.org
The presence of the amide linkage (-CO-NH-) creates a conjugated system that connects the two aromatic rings. The 2,5-dimethoxyphenyl group, with its electron-donating methoxy groups, is expected to be the primary chromophore responsible for ICT. In contrast, the 4-bromobenzoyl group acts as the acceptor part of the molecule.
It is anticipated that this compound would exhibit positive solvatochromism, where an increase in solvent polarity leads to a bathochromic shift in the absorption and fluorescence spectra. This is because more polar solvents are expected to stabilize the more polar excited state (resulting from ICT) to a greater extent than the ground state. This increased stabilization lowers the energy of the excited state, resulting in a red shift of the emission wavelength.
The following tables present hypothetical solvatochromic data for compounds with similar structural motifs to illustrate the expected trends. The data is based on typical shifts observed for aromatic amides and aniline (B41778) derivatives in solvents of varying polarity.
Table 1: Hypothetical UV-Vis Absorption Data for a Structurally Related Benzanilide in Various Solvents
| Solvent | Polarity Index (ET(30)) | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |
| n-Hexane | 31.0 | 310 | 15,000 |
| Toluene | 33.9 | 315 | 15,500 |
| Chloroform | 39.1 | 322 | 16,000 |
| Acetone (B3395972) | 42.2 | 328 | 16,200 |
| Dimethylformamide (DMF) | 43.8 | 335 | 16,500 |
| Methanol | 55.4 | 340 | 17,000 |
Table 2: Hypothetical Fluorescence Emission Data for a Structurally Related Benzanilide in Various Solvents
| Solvent | Polarity Index (ET(30)) | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| n-Hexane | 31.0 | 310 | 380 | 70 |
| Toluene | 33.9 | 315 | 392 | 77 |
| Chloroform | 39.1 | 322 | 405 | 83 |
| Acetone | 42.2 | 328 | 418 | 90 |
| Dimethylformamide (DMF) | 43.8 | 335 | 425 | 90 |
| Methanol | 55.4 | 340 | 435 | 95 |
The Stokes shift, which is the difference between the absorption and emission maxima, is also expected to increase with solvent polarity. This is indicative of a larger geometry relaxation in the excited state in more polar environments due to the enhanced intramolecular charge transfer character.
In protic solvents, such as methanol, specific interactions like hydrogen bonding can occur with the amide group and the methoxy oxygen atoms. These interactions can further stabilize the excited state, potentially leading to even larger bathochromic shifts compared to aprotic solvents of similar polarity. nih.gov
The study of solvatochromism provides valuable insights into the electronic structure of a molecule and its interactions with the surrounding medium, which is crucial for understanding its photophysical properties and potential applications in areas like fluorescent probes and molecular sensors. wikipedia.org
Crystallographic and Conformational Analysis of 4 Bromo N 2,5 Dimethoxyphenyl Benzamide
Single-Crystal X-ray Diffraction Analysis of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide
Single-crystal X-ray diffraction provides definitive proof of a molecule's structure in the solid state, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms.
Based on analyses of similar benzamide (B126) derivatives, this compound is predicted to crystallize in a centrosymmetric space group, likely within the monoclinic system. The monoclinic system is characterized by three unequal axes with one non-orthogonal angle. A common space group for such organic molecules is P2₁/c. Hypothetical unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, are presented in the table below.
Interactive Table: Hypothetical Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₅H₁₄BrNO₃ |
| Formula weight | 336.18 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.58 |
| b (Å) | 8.95 |
| c (Å) | 15.42 |
| β (°) | 98.75 |
| Volume (ų) | 1442.3 |
| Z (molecules/unit cell) | 4 |
The most significant conformational flexibility arises from rotation around the C-N and C-C single bonds connecting the amide to the aromatic rings. The dihedral angle between the plane of the 4-bromophenyl ring and the amide plane is anticipated to be relatively small, promoting conjugation. Conversely, steric hindrance from the ortho-methoxy group on the second ring likely forces a more twisted conformation, resulting in a larger dihedral angle between the amide plane and the 2,5-dimethoxyphenyl ring. This twist is a common feature in ortho-substituted N-phenylbenzamides.
The supramolecular assembly of the compound in the crystal lattice is governed by a combination of non-covalent interactions.
Hydrogen Bonding: The most prominent intermolecular interaction is expected to be a classic N-H···O hydrogen bond between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule. This interaction typically leads to the formation of one-dimensional chains or centrosymmetric dimers.
Halogen Bonding: The bromine atom on the benzoyl ring can act as a halogen bond donor, participating in weak Br···O interactions with the carbonyl or methoxy (B1213986) oxygen atoms of adjacent molecules. These interactions, while weaker than hydrogen bonds, play a crucial role in directing the crystal packing.
Interactive Table: Hypothetical Hydrogen Bond Geometry
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1—H1···O1ⁱ | 0.86 | 2.05 | 2.90 | 175 |
| Symmetry code: (i) x, -y+1/2, z+1/2 |
The interplay of the hydrogen bonding, halogen bonding, and π-stacking interactions dictates the final three-dimensional crystal packing. The N-H···O hydrogen bonds would likely form the primary structural motif, such as an infinite chain along a crystallographic axis. These chains would then be interlinked by the weaker halogen bonds and van der Waals forces, building a stable, three-dimensional supramolecular architecture. The steric influence of the methoxy groups would also play a significant role in preventing a highly dense packing arrangement.
Conformational Landscape Studies in Solution and Gas Phase
While the solid state reveals a single, static conformation, molecules are dynamic in solution and can adopt multiple shapes.
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for investigating molecular conformations in solution. Studies on related N-substituted benzamides have shown that these molecules often exist as a mixture of conformers due to restricted rotation around the amide C-N bond. nih.gov
For this compound, key structural questions in solution would include the rotational barrier around the amide bond and the preferred orientation of the methoxy groups. Techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations between protons, offering insights into the proximity of the different parts of the molecule and thus its average conformation. The equilibrium between different conformers can be influenced by solvent polarity, with more polar solvents potentially stabilizing more polar conformers. nih.gov However, without specific experimental data for the title compound, a detailed description of its solution-state behavior remains speculative.
Elucidation of Conformational Preferences in Different Solvents
The conformation of N-arylbenzamides in solution is primarily defined by two key torsional angles: the angle of twist of the 4-bromobenzoyl group and the angle of twist of the 2,5-dimethoxyphenyl group relative to the plane of the central amide bridge. Furthermore, due to the partial double-bond character of the C(O)-N bond, rotation is hindered, leading to the potential for cis and trans conformers. For N-substituted benzamides, the trans conformation is generally more stable.
The nature of the solvent plays a pivotal role in modulating the conformational equilibrium. Solvent properties such as polarity, dielectric constant, and the capacity for hydrogen bonding can preferentially stabilize one conformer over another. For instance, polar solvents might stabilize a conformer with a larger dipole moment, while solvents capable of hydrogen bonding could interact directly with the amide proton (N-H) and carbonyl oxygen (C=O), influencing the rotational barrier and the orientation of the phenyl rings.
Methodologies for Conformational Study
The elucidation of these conformational preferences is typically achieved through a combination of advanced spectroscopic techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for investigating molecular conformation and dynamics in solution.
Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, the coalescence of signals corresponding to interconverting conformers can be observed. This allows for the calculation of the Gibbs free energy of activation (ΔG‡) for bond rotation, providing a quantitative measure of the rotational barrier between conformers. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects through-space correlations between protons that are close to each other (typically < 5 Å). The presence or absence of specific NOE cross-peaks provides definitive evidence for the relative orientation of the two aromatic rings and can be used to distinguish between different rotational conformers.
Lanthanide-Induced Shift (LIS) Analysis: In this method, a paramagnetic lanthanide salt is added to the solution. The salt coordinates with the amide group, inducing significant shifts in the NMR signals of nearby protons. The magnitude of these shifts is dependent on the distance and angle from the lanthanide ion, allowing for a detailed mapping of the molecule's time-averaged conformation in solution. nih.gov Studies on similar substituted benzamides have used LIS analysis to determine conformer ratios in various solvents, such as deuterochloroform (CDCl₃), deuterated acetonitrile (B52724) (CD₃CN), and dimethyl sulfoxide (B87167) (DMSO-d₆). nih.gov
Computational Chemistry: Density Functional Theory (DFT) calculations are instrumental in complementing experimental data.
Conformational Energy Mapping: DFT can be used to calculate the potential energy surface (PES) by systematically rotating the key dihedral angles. auremn.org.br This allows for the identification of low-energy, stable conformers and the transition states that separate them.
Solvent Modeling: The influence of different solvents is incorporated into calculations using implicit continuum models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the simulation. tandfonline.comcas.cz These models help predict how the conformational equilibrium shifts in response to the solvent environment. rsc.org Computational studies can provide the relative Gibbs free energies of different conformers, allowing for a theoretical prediction of their population ratios in various solvents. nih.gov
The following tables illustrate the type of data that would be generated from a comprehensive study of the conformational preferences of this compound in different solvents.
Table 1: Theoretical Conformational Analysis Data This table outlines the typical output from DFT calculations for the most stable conformer in different solvent models.
| Solvent (Continuum Model) | Calculated Dihedral Angle (C(O)-N-C1'-C6') | Calculated Dihedral Angle (C(aryl)-C(O)-N-C') | Predicted Rotational Barrier (C(O)-N bond) (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Gas Phase | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Chloroform | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Acetonitrile | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| DMSO | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Water | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Experimental NMR Data for Conformational Analysis This table shows the experimental parameters that would be measured using Variable-Temperature NMR to understand the dynamic behavior in different deuterated solvents.
| Solvent | Coalescence Temperature (Tc) (°C) | Rotational Barrier (ΔG‡) (kcal/mol) | Observed Conformer Ratio (trans:cis) at 25°C | Key NOESY Correlations |
| CDCl₃ | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| CD₃CN | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Methanol-d₄ | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| DMSO-d₆ | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
By integrating the findings from these computational and experimental methods, a comprehensive model of the conformational landscape of this compound can be constructed. This understanding is essential for rationalizing its behavior in various chemical environments and for designing related molecules with specific three-dimensional structures.
Based on the current search, there is a lack of specific computational chemistry and molecular modeling studies focused solely on the compound this compound. The existing scientific literature does not provide the detailed research findings necessary to construct an in-depth article covering Density Functional Theory (DFT) calculations, molecular dynamics (MD) simulations, and theoretical studies of intermolecular interactions for this specific molecule.
Therefore, it is not possible to generate a thorough and scientifically accurate article with detailed data tables as requested in the prompt due to the absence of dedicated research on this particular compound. Further research would be required to be published on this molecule before a comprehensive summary of its computational chemistry could be written.
Computational Chemistry and Molecular Modeling Studies of 4 Bromo N 2,5 Dimethoxyphenyl Benzamide
Quantum Chemical Calculations for Reaction Mechanism Elucidation in Synthesis
The synthesis of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide typically proceeds via a nucleophilic acyl substitution, specifically an amidation reaction. This process involves the reaction of 4-bromobenzoyl chloride with 2,5-dimethoxyaniline (B66101), often under conditions similar to the Schotten-Baumann reaction. iitk.ac.inwikipedia.org Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to elucidate the intricate details of this reaction mechanism at a molecular level. nih.govnih.gov
A computational study of this synthesis would model the reaction pathway to understand its energetics and the structure of transient species. The primary mechanism involves the nucleophilic attack of the amine nitrogen of 2,5-dimethoxyaniline on the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. youtube.com This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating a chloride ion and a proton to form the stable amide product.
DFT calculations can map out the potential energy surface of the reaction. This involves identifying and calculating the energies of the reactants, intermediates, transition states, and products. The transition state (TS) is of particular interest as it represents the highest energy point along the reaction coordinate, and its structure determines the reaction's kinetic feasibility. scilit.com For the amidation of 4-bromobenzoyl chloride, a computational analysis would likely identify a key transition state (TS1) corresponding to the formation of the tetrahedral intermediate and a second transition state (TS2) related to the proton transfer and elimination steps. scilit.com
Table 1: Illustrative Data from a Hypothetical DFT Study on the Synthesis of this compound
This table represents the type of theoretical data that would be generated from a DFT analysis (e.g., using a B3LYP functional). The values are hypothetical and for illustrative purposes only.
| Species/State | Description | Relative Energy (kcal/mol) | Key Geometric Feature |
| Reactants | 4-bromobenzoyl chloride + 2,5-dimethoxyaniline | 0.00 | Separate molecules |
| TS1 | Transition state for C-N bond formation | +15.2 | Partially formed C-N bond (~1.9 Å) |
| Intermediate | Tetrahedral intermediate | +5.8 | Tetrahedral carbon, elongated C-Cl bond |
| TS2 | Transition state for proton transfer/Cl- elimination | +12.5 | Proton transfer to a base, C-Cl bond breaking |
| Products | This compound + HCl | -20.7 | Planar amide bond formed |
In Silico Prediction of Theoretical Ligand-Target Binding Modes (purely theoretical docking)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.comtau.edu.ng For this compound, which belongs to the N-arylbenzamide class, a plausible theoretical target for docking studies could be a protein kinase, as many benzamide (B126) derivatives are known kinase inhibitors. nih.govnih.gov For instance, Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease research, is a relevant hypothetical receptor for such a study. nih.gov
A purely theoretical docking simulation would proceed in several stages:
Preparation of Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. A high-resolution crystal structure of the target protein (e.g., LRRK2) would be obtained from a database like the Protein Data Bank. Water molecules and non-essential ions would be removed, and hydrogen atoms would be added. omicstutorials.com
Grid Generation: A docking grid box is defined around the active site of the protein, specifying the volume in which the docking algorithm will search for binding poses.
Docking Simulation: Using software like AutoDock or PyRx, the ligand is repeatedly placed in the active site in various conformations and orientations. youtube.comtau.edu.ng A scoring function estimates the binding affinity for each pose.
Analysis of Results: The results are ranked by binding energy, with more negative values indicating a stronger predicted interaction. The top-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's binding pocket. nih.gov
These theoretical predictions can guide the design of new molecules and prioritize compounds for experimental testing. For instance, a docking study might reveal that the dimethoxyphenyl group fits into a hydrophobic pocket, while the benzamide's carbonyl oxygen and N-H group act as hydrogen bond acceptors and donors, respectively. nih.gov
Table 2: Illustrative Results from a Hypothetical Docking Study of this compound with a Kinase Target
This table shows representative data that would be generated from a molecular docking simulation. The target, binding energy, and interacting residues are hypothetical and for illustrative purposes only.
| Parameter | Illustrative Finding |
| Theoretical Protein Target | Leucine-rich repeat kinase 2 (LRRK2) |
| Predicted Binding Energy (kcal/mol) | -8.9 |
| Predicted Interacting Residues (H-Bonds) | Asp381, Thr315 |
| Predicted Interacting Residues (Hydrophobic) | Leu293, Val260, Ile360 |
| Key Predicted Interactions | Hydrogen bond between the amide N-H and the backbone carbonyl of Asp381. Pi-stacking between the bromophenyl ring and a phenylalanine residue. |
Investigation of Molecular Recognition and Interaction Mechanisms of 4 Bromo N 2,5 Dimethoxyphenyl Benzamide
Exploration of Compound-Target Binding Affinities (In Vitro Focus)
To understand the biological potential of a compound like 4-bromo-N-(2,5-dimethoxyphenyl)benzamide, the initial step involves determining its binding affinity for specific protein or enzyme targets. This is typically achieved through in vitro assays.
Direct Binding Assays for Specific Protein/Enzyme Targets
Direct binding assays are fundamental in quantifying the interaction between a ligand and its target. Techniques such as fluorescence polarization (FP), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) could be utilized. In these hypothetical assays, a purified target protein would be incubated with varying concentrations of this compound to determine the dissociation constant (Kd), a measure of binding affinity.
Hypothetical Data Table for Direct Binding Assay
| Target Protein | Assay Method | Dissociation Constant (Kd) |
|---|
Ligand Displacement Studies with Established Molecular Probes
Ligand displacement assays are an indirect method to assess binding affinity. These studies involve a known molecular probe with established affinity for the target protein. The ability of this compound to displace this probe would indicate its binding to the same site. The half-maximal inhibitory concentration (IC50) is determined and can be converted to an inhibitory constant (Ki).
Hypothetical Data Table for Ligand Displacement Study
| Target Protein | Molecular Probe | IC50 of this compound |
|---|
Kinetic Analysis of Molecular Association and Dissociation Rates
Beyond binding affinity, the kinetics of the interaction—how quickly the compound binds and unbinds from its target—are crucial for understanding its mechanism of action.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful technique for real-time monitoring of biomolecular interactions. It would allow for the determination of the association rate constant (ka) and the dissociation rate constant (kd) for the binding of this compound to a target protein immobilized on a sensor chip.
Hypothetical Data Table for SPR Analysis
| Target Protein | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) |
|---|
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Events (Enthalpic and Entropic Contributions)
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. nih.govspringernature.commalvernpanalytical.com This technique would yield the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) for the interaction of this compound with a target. nih.govmalvernpanalytical.com
Hypothetical Data Table for ITC Analysis
| Target Protein | Binding Affinity (Kd) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·K) |
|---|
Elucidation of Enzymatic Modulation Mechanisms (if applicable)
Should this compound be investigated for its effects on enzyme activity, further studies would be necessary to elucidate the mechanism of modulation (e.g., competitive, non-competitive, or uncompetitive inhibition). Enzyme kinetic assays, in the presence and absence of the compound, would be performed to determine its effect on the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Characterization of Inhibition/Activation Types (Competitive, Non-competitive, Uncompetitive)
There is a lack of specific studies in the available scientific literature that characterize the type of enzyme inhibition or activation (competitive, non-competitive, or uncompetitive) exerted by this compound. Research on structurally related molecules suggests that the substituted benzamide (B126) scaffold can interact with a variety of biological targets, but specific inhibitory mechanisms for this compound have not been elucidated.
Determination of Kinetic Constants (e.g., Ki, Vmax, Km) for Mechanistic Insight
Detailed kinetic studies to determine constants such as the inhibition constant (Ki), maximum velocity (Vmax), and Michaelis constant (Km) for the interaction of this compound with specific enzymes are not presently available in published research. Such data is crucial for a quantitative understanding of the compound's potency and its mechanism of action at a molecular level.
Reversibility and Irreversibility Studies of Enzyme Modulation
There is no available research to indicate whether the potential enzyme modulation by this compound is reversible or irreversible. Reversibility studies are fundamental to understanding the nature of the compound-target interaction, including the potential for covalent bond formation in the case of irreversible inhibition.
Structural Basis of Molecular Recognition through Mutagenesis and Truncation Studies of Target Molecules
Investigations into the structural basis of molecular recognition for this compound are not found in the current body of scientific literature. Mutagenesis and truncation studies, which are instrumental in identifying the specific amino acid residues responsible for binding, have not been reported for any potential biological targets of this compound.
Probing Specific Binding Sites using Advanced Chemical Probes and Labeling Techniques
Advanced techniques to probe the specific binding sites of this compound have not been described in available scientific reports.
Photoaffinity Labeling Approaches
There are no documented studies that have employed photoaffinity labeling to identify the cellular or protein targets of this compound. This technique, which involves introducing a photoreactive group into the ligand, would be a valuable approach to covalently label and subsequently identify its binding partners.
Covalent Probe Design and Application
The design and application of covalent probes based on the this compound scaffold have not been reported. Such probes would be essential for irreversibly binding to the target protein, thereby facilitating its isolation and identification.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis of 4 Bromo N 2,5 Dimethoxyphenyl Benzamide Derivatives
Systematic Exploration of Substituent Effects on Molecular Interactions
The molecular interactions of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide are governed by the specific substituents on its aromatic rings and the conformation of the amide bond. The effects of these substituents can be analyzed through both through-bond and through-space electronic influences. ed.ac.uk
The 4-Bromo Substituent: The bromine atom on the benzoyl ring primarily exerts a powerful electron-withdrawing inductive effect due to its high electronegativity. ed.ac.uk This influences the electrostatic potential of the aromatic ring. At the same time, bromine can act as a halogen bond donor, a specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a receptor binding pocket. In crystal structures of related compounds like 4-bromo-N-(2-nitrophenyl)benzamide, short Br···O contacts and Br···Br interactions have been observed, highlighting the potential for such interactions to direct molecular packing and binding. nih.govnih.gov
The collective impact of these substituents is a molecule with a well-defined three-dimensional shape and a specific distribution of electrostatic potential, pre-organized for molecular recognition.
Table 1: Influence of Substituents on the Properties of Related Benzamide (B126) and Phenethylamine Derivatives
| Parent Compound/Series | Substituent Modification | Observed Effect on Molecular Interaction/Activity | Reference |
|---|---|---|---|
| 4-bromo-2,5-dimethoxyphenethylamines | N-benzyl substitution with varied groups at the 2'-position | Small changes in the 2'-substituent had profound effects on binding affinity for 5-HT2A/2C receptors, indicating sensitivity to steric and electronic properties in this region. | nih.gov |
| N-phenylbenzamide Derivatives | Introduction of chloro groups | Alters dihedral angles between the benzoyl and aniline (B41778) rings, affecting the overall molecular conformation. | researchgate.net |
| Substituted Benzamides | Addition of electron-donating (amino) or electron-withdrawing (nitro) groups | Significantly alters the proton affinity of the amide group, demonstrating the susceptibility of the core structure to polar substituent effects. | researchgate.net |
| Hydroxybenzamide Derivatives | Replacement of a hydrogen with a bromine on the N-phenyl ring (e.g., N-(4-bromophenyl)-4-hydroxybenzamide) | Maintains or modulates antimicrobial activity, showing the impact of halogen substitution on biological function. | nanobioletters.com |
Correlation of Structural Modifications with Mechanistic Parameters
Structural modifications to the this compound scaffold directly correlate with key mechanistic parameters such as binding kinetics and functional activity.
Studies on the closely related 4-bromo-2,5-dimethoxyphenethylamine (B3395496) scaffold have provided direct evidence for such correlations. nih.gov In this series, modifications to an N-benzyl substituent, which occupies a similar vector space as the benzoyl group in the title compound, dramatically influenced binding affinity and functional efficacy at serotonin (B10506) 5-HT2A and 5-HT2C receptors. For instance, varying the substituents on the N-benzyl ring altered whether the compounds behaved as high-affinity partial agonists or antagonists. This demonstrates that the electronic and steric nature of this part of the molecule is critical for both receptor recognition (affinity) and signal transduction (efficacy). nih.gov
The type of enzyme inhibition can also be linked to structural features. A molecule that mimics an endogenous substrate and competes for the active site would be a competitive inhibitor. The conformation of this compound, with its defined shape and hydrogen bonding groups, could facilitate such an interaction. Conversely, if a derivative is designed to bind to an allosteric site—a secondary site on the enzyme that modulates the active site's function—it would act as a non-competitive or uncompetitive inhibitor. The aryl benzamide series of mGluR5 negative allosteric modulators (NAMs), for example, bind to an allosteric site distinct from the glutamate (B1630785) binding site. nih.gov The ability of these molecules to adopt specific "linear" or "arc" configurations is key to their allosteric mechanism. nih.gov
Table 2: Correlation of Structural Changes with Mechanistic Outcomes in Related Compounds
| Compound Series | Structural Modification | Observed Change in Mechanistic Parameter | Reference |
|---|---|---|---|
| N-benzyl-4-bromo-2,5-dimethoxyphenethylamines | Varied substitution on the N-benzyl ring | Generally found to be less efficacious agonists than previously reported N-benzyl phenethylamines, indicating a shift in functional activity (efficacy). | nih.gov |
| Aryl Benzamide Derivatives | Conformational flexibility allowing "linear" and "arc" shapes | Binds to an allosteric site (Site 1) on the mGluR5 receptor, acting as Negative Allosteric Modulators (NAMs). | nih.gov |
| 2,6-dimethylbenzamides | Steric hindrance from ortho-methyl groups twisting the amide group | Interrupts π-electron conjugation between the amide and the benzene (B151609) ring, weakening the transmission of polar substituent effects. | researchgate.net |
Design Principles for Modulating Molecular Recognition and Interaction Pathways
Based on SAR and SMR analyses, several key design principles emerge for creating new derivatives of this compound with tailored properties.
Conformational Control: The intramolecular hydrogen bond is a dominant feature. This principle can be exploited by replacing the ortho-methoxy group with other hydrogen bond acceptors (e.g., -OH, -N(CH₃)₂) or by introducing steric bulk to further control the dihedral angle and lock the molecule into a desired bioactive conformation.
Modulation of Halogen Bonding: The 4-bromo substituent can be replaced with other halogens (Cl, I) to fine-tune the strength and directionality of halogen bonds. Chlorine is a weaker halogen bond donor, while iodine is stronger. This allows for probing the importance of this interaction for binding affinity and selectivity.
Bioisosteric Replacement of Methoxy (B1213986) Groups: The methoxy groups can be replaced with other bioisosteres to alter properties like polarity, metabolic stability, and hydrogen bonding capacity. For example, replacing -OCH₃ with -SCH₃ would change the electronic and steric profile. The metabolic pathways of the related compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) involve oxidative deamination and demethylation, suggesting that these methoxy groups are sites of metabolic vulnerability. nih.gov Designing derivatives with more stable groups could lead to improved pharmacokinetic profiles.
Systematic Substitution on Aromatic Rings: As seen in SAR studies of other heterocyclic scaffolds, the position and nature of substituents are critical. mdpi.com Adding small alkyl or electron-withdrawing groups to other available positions on either aromatic ring could be used to probe for additional favorable or unfavorable interactions within a binding pocket.
Development of Theoretical Pharmacophore Models based on Structural Features
A pharmacophore model for this class of compounds distills the essential structural features required for molecular recognition. Based on the structure of this compound, a hypothetical pharmacophore would include:
One Hydrogen Bond Donor (HBD): The amide N-H group.
Two or Three Hydrogen Bond Acceptors (HBA): The carbonyl oxygen (C=O), the oxygen of the ortho-methoxy group, and potentially the oxygen of the meta-methoxy group.
One Halogen Bond Donor (XBD): The bromine atom.
Two Aromatic/Hydrophobic Regions (AR/HY): The brominated benzoyl ring and the dimethoxylated N-phenyl ring.
The spatial arrangement of these features is critical. The intramolecular hydrogen bond creates a relatively fixed distance and orientation between the amide HBD/HBA features and the N-phenyl aromatic ring. Molecular docking studies on related aryl benzamides targeting the mGluR5 receptor have shown that ligands are stabilized in specific "linear" and "arc" configurations within the binding site. nih.gov These configurations are maintained through a network of hydrogen bonds and π-π stacking interactions with key amino acid residues like Trp945. nih.gov A pharmacophore model for the title compound would similarly define the precise 3D geometry required for its features to engage with complementary residues in a target protein.
Computational SAR/SMR Studies for Predictive Modeling
Computational chemistry provides powerful tools for predicting the SAR and SMR of this compound derivatives, guiding synthesis efforts and minimizing trial-and-error.
3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.gov For a series of analogues, these methods generate statistical models that correlate differences in 3D steric and electrostatic fields with observed biological activity. A successful CoMSIA model for aryl benzamide mGluR5 NAMs, for example, yielded high predictive power (predicted correlation coefficient R²pre = 0.87), allowing researchers to understand which spatial regions favor bulky, electron-donating, or hydrogen-bonding groups. nih.gov
Molecular Docking: Docking simulations place putative ligands into the 3D structure of a target protein to predict binding conformations and affinities. nih.gov This method can elucidate the specific binding mode, identifying key interactions such as the hydrogen bonds, halogen bonds, and hydrophobic contacts that stabilize the ligand-receptor complex. For instance, docking could confirm the role of the bromine atom in forming a halogen bond with a specific backbone carbonyl or the amide N-H interacting with a key aspartate or glutamate residue.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the dynamic stability of the predicted ligand-receptor complex over time (nanoseconds to microseconds). nih.gov This provides insights into the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions, offering a more realistic view of the binding mechanism.
Density Functional Theory (DFT) Calculations: First-principles calculations like DFT can be used to determine fundamental electronic properties of the molecules themselves, such as electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and bond strengths. researchgate.net These calculations can help rationalize the observed effects of substituents on reactivity and interaction strength.
Table 3: Application of Computational Methods in Benzamide Derivative Research
| Computational Method | Application | Information Gained | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | To build predictive models for a series of aryl benzamide derivatives. | Correlation of 3D steric/electrostatic fields with biological activity (e.g., IC50); generates contour maps indicating favorable/unfavorable regions for substitution. | nih.gov |
| Molecular Docking | To predict the binding mode of ligands in a receptor site. | Identifies key amino acid interactions, binding conformation ("linear" vs. "arc"), and predicts binding affinity scores. | nih.gov |
| Molecular Dynamics (MD) | To simulate the dynamic behavior of the ligand-receptor complex over time. | Assesses the stability of the binding pose and the persistence of crucial intermolecular interactions. | nih.gov |
| Density Functional Theory (DFT) | To calculate electronic properties of individual benzamide molecules. | Provides structural parameters, band gaps, and dielectric constants, helping to understand the intrinsic properties of the ligands. | researchgate.net |
Conclusion and Future Research Directions for 4 Bromo N 2,5 Dimethoxyphenyl Benzamide
Summary of Key Findings and Contributions to Chemical Knowledge
A comprehensive search of scientific databases reveals no specific studies on 4-bromo-N-(2,5-dimethoxyphenyl)benzamide. Consequently, there are no key findings or contributions to chemical knowledge to report for this compound at present. Its existence is noted in chemical supplier catalogs, but no peer-reviewed research detailing its synthesis, characterization, or properties has been published.
Implications of the Research for Fundamental Chemical Biology and Medicinal Chemistry Principles
Given the absence of research, there are no direct implications of this compound for fundamental chemical biology and medicinal chemistry principles. However, the general structure of the molecule, a substituted benzamide (B126), suggests potential areas of interest. The N-(2,5-dimethoxyphenyl) moiety is present in some psychoactive compounds, while the 4-bromobenzamide (B181206) core is a common scaffold in medicinal chemistry. Research on this compound could, therefore, provide insights into how these two fragments modulate biological activity when combined.
Proposed Avenues for Further Academic Investigation
The lack of data on this compound presents a clear opportunity for novel academic investigation. The following are proposed avenues for future research:
The synthesis of this compound can be hypothetically achieved through standard amide bond formation reactions, such as the coupling of 4-bromobenzoyl chloride with 2,5-dimethoxyaniline (B66101). Future studies could explore and optimize this synthesis, potentially developing more efficient, high-yield, and environmentally friendly synthetic routes.
Hypothetical Synthetic Scheme:
| Reactant 1 | Reactant 2 | Product |
| 4-bromobenzoyl chloride | 2,5-dimethoxyaniline | This compound |
Prior to synthesis, computational modeling could predict the physicochemical properties and potential biological targets of this compound. Docking studies against various receptors and enzymes could help to prioritize biological assays and guide the design of future derivatives.
Once synthesized, the compound could be screened against a panel of biological targets to identify any activity. Should any "hits" be discovered, further mechanistic studies would be warranted. Techniques such as X-ray crystallography of the compound bound to a target protein could elucidate the specific molecular interactions driving its biological effects.
Based on any initial findings, a focused library of analogues could be designed and synthesized. This would involve systematic modification of the this compound scaffold to probe structure-activity relationships (SAR). For example, the position and nature of the halogen and methoxy (B1213986) groups could be varied to optimize potency and selectivity for a given biological target.
Q & A
Q. How can researchers design enantiomerically pure derivatives of this compound for chiral-selective applications?
- Synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during amide coupling.
- Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to confirm enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
